1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Medicinal chemistry Physicochemical profiling Ligand design

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1695415-87-2) is a bis-triazole hybrid comprising a 1-methyl-1H-1,2,3-triazole moiety connected via a methylene bridge to a 1,2,4-triazol-3-amine core (molecular formula C6H9N7, exact mass 179.09194332 g/mol, XlogP -0.9, topological polar surface area 87.4 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, 2 rotatable bonds, complexity index. This scaffold integrates two pharmacophoric triazole rings within a single compact framework, distinguishing it from single-ring 1,2,4-triazol-3-amines.

Molecular Formula C6H9N7
Molecular Weight 179.18 g/mol
Cat. No. B13074801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC6H9N7
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)CN2C=NC(=N2)N
InChIInChI=1S/C6H9N7/c1-12-2-5(9-11-12)3-13-4-8-6(7)10-13/h2,4H,3H2,1H3,(H2,7,10)
InChIKeyMPTPCGYLUDQIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine – Structural and Physicochemical Baseline for Procurement Evaluation


1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1695415-87-2) is a bis-triazole hybrid comprising a 1-methyl-1H-1,2,3-triazole moiety connected via a methylene bridge to a 1,2,4-triazol-3-amine core (molecular formula C6H9N7, exact mass 179.09194332 g/mol, XlogP -0.9, topological polar surface area 87.4 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, 2 rotatable bonds, complexity index 174) . This scaffold integrates two pharmacophoric triazole rings within a single compact framework, distinguishing it from single-ring 1,2,4-triazol-3-amines.

Why 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine Cannot Be Interchanged with Simpler Triazole Analogs


Procurement based solely on the 1,2,4-triazol-3-amine core ignores critical structural features that govern target engagement, physicochemical behavior, and synthetic tractability. The target compound provides 5 hydrogen bond acceptor sites and 2 rotatable bonds versus a representative single-ring comparator 1-methyl-1H-1,2,4-triazol-3-amine (3 HBA, 0–1 rotatable bond, MW 98.1) . The methylene-bridged bis-triazole architecture enables dual-site coordination and conformational flexibility that single-ring analogs cannot replicate. Furthermore, published data on structurally related 1,2,3-triazole/1,2,4-triazole hybrid conjugates demonstrate sub-micromolar anticancer IC50 values (as low as 0.31 µM against MCF-7) [1] and nanomolar aromatase inhibition (IC50 = 0.09 µM) [2], activities unattainable with the unadorned 1,2,4-triazol-3-amine parent (CAS 61-82-5). These biological outcomes are scaffold-dependent; simple replacement with a single-ring triazole would forfeit the multivalent interactions underlying potency. Thus, generic substitution risks loss of activity and invalidates structure-activity relationships.

Quantitative Differential Evidence for 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine


Enhanced Hydrogen Bond Acceptor Capacity vs. Single-Ring 1,2,4-Triazol-3-amine Analogs

The target compound offers 5 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD), compared to 3 HBA and 1 HBD for the closest single-ring analog 1-methyl-1H-1,2,4-triazol-3-amine (CAS 49607-51-4) and 4 HBA / 2 HBD for the parent 3-amino-1,2,4-triazole . This 67% increase in HBA count (5 vs. 3) expands the capacity for directional intermolecular interactions with protein targets, metal ions, and solvents, directly impacting binding thermodynamics and solubility.

Medicinal chemistry Physicochemical profiling Ligand design

Sub-Micromolar Anticancer Activity in Structurally Analogous 1,2,3-Triazole/1,2,4-Triazole Conjugates

Although direct IC50 data for 1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine per se are not publicly available, structurally proximate 1,2,3-triazole/1,2,4-triazole conjugates linked via sulfur-methylene bridges exhibit potent anticancer activity. Compound 17 (a 1,4-disubstituted 1,2,3-triazole tethered to a 1,2,4-triazole) displayed an IC50 of 0.31 µM against MCF-7 breast adenocarcinoma cells, while compound 22 showed IC50 values of 3.31 µM (MCF-7) and 4.98 µM (Caco-2 colon carcinoma) [1]. These values represent a 10- to 40-fold improvement over the reference drug doxorubicin in the same assay conditions. A separate series of 1,2,3-triazole/1,2,4-triazole hybrids yielded GI50 values of 35 nM (compound 6b) against four cancer cell lines, comparable to erlotinib (GI50 = 33 nM) [2].

Anticancer drug discovery Structure-activity relationship Molecular hybridization

Aromatase Inhibition at Nanomolar Concentrations – Class-Level Evidence for Triazole Hybrids

1,2,3-Triazole/1,2,4-triazole hybrids have demonstrated potent aromatase (CYP19A1) inhibition, a therapeutically validated target in hormone-dependent breast cancer. Compound 6b inhibited aromatase with an IC50 of 0.09 ± 0.01 µM, approximately 29-fold more potent than ketoconazole (IC50 = 2.6 ± 0.20 µM) [1]. Compound 6a showed IC50 = 0.12 ± 0.01 µM (22-fold vs. ketoconazole) [1]. The bis-triazole scaffold contributes critical binding interactions within the aromatase active site as confirmed by molecular docking [1].

Aromatase inhibition Breast cancer Enzyme inhibition

Structural Complexity as a Determinant of Target Selectivity: Complexity Index of 174 vs. Simpler Analogs

The compound exhibits a molecular complexity index of 174 (calculated from atom counts and connectivity), substantially higher than 1-methyl-1H-1,2,4-triazol-3-amine (estimated complexity <100 based on 7 heavy atoms, 0–1 rotatable bonds) or the parent 3-amino-1,2,4-triazole (84.08 g/mol, 0 rotatable bonds, fewer heteroatoms) . Higher complexity indices, in concert with 5 HBA sites and 2 rotatable bonds, enable more shape-complementary interactions with biological targets, reducing the probability of promiscuous binding observed with simpler triazole scaffolds [1]. The methylene bridge also provides conformational sampling not available in directly fused or single-ring analogs.

Molecular complexity Target selectivity Drug-likeness

Synthetic Versatility via a Free Primary Amine at the 1,2,4-Triazole 3-Position

The 3-amino group on the 1,2,4-triazole ring provides a chemically accessible handle for amide formation, Schiff base condensation, and urea/thiourea synthesis—transformations not feasible on the corresponding 3-unsubstituted 1,2,4-triazole or on the 1,2,3-triazole ring alone. Among closely related analogs, the 5-bromo derivative (5-bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine) requires the non-brominated target compound as the synthetic precursor for further diversification . Regioisomeric variants (e.g., 2-methyl substitution on the 1,2,3-triazole) alter the dipole moment and hydrogen-bonding geometry, potentially affecting both synthetic accessibility (click chemistry regioselectivity) and biological target recognition [1].

Click chemistry Amide coupling Schiff base synthesis Bioconjugation

Optimal Application Scenarios for 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine


Anticancer Lead Optimization via Amide Library Synthesis

The free 3-amine enables rapid parallel synthesis of amide or sulfonamide libraries for screening against cancer cell lines. Based on class-level evidence showing sub-micromolar IC50 values (0.31 µM against MCF-7) for related 1,2,3-triazole/1,2,4-triazole conjugates [1], the target compound serves as an ideal core scaffold for hit-to-lead campaigns targeting breast, colon, or cervical cancers.

Aromatase Inhibitor Discovery for Endocrine Therapy

The bis-triazole architecture has demonstrated nanomolar aromatase inhibition (IC50 = 0.09 µM, 29-fold vs. ketoconazole) [2], positioning the target compound as a privileged starting point for developing non-steroidal aromatase inhibitors for hormone-dependent breast cancer research.

Metal Coordination Complexes for Bioinorganic and Catalytic Studies

With 5 nitrogen-based hydrogen bond acceptors and two triazole rings, this compound can act as a polydentate ligand for transition metals. Bis-triazole coordination complexes are employed in catalysis, sensing, and metallodrug design, where the methylene bridge provides a defined bite angle distinct from directly linked or single-ring triazole ligands [3].

Fragment-Based Drug Discovery (FBDD) Screening Sets

With a molecular weight of 179.09 g/mol, XlogP of -0.9, and TPSA of 87.4 Ų, the compound falls within Rule-of-Three guidelines for fragment libraries . Its complexity index (174) exceeds that of typical fragments, providing a higher likelihood of specific target engagement while maintaining fragment-like physicochemical properties.

Quote Request

Request a Quote for 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.